
Anticancer agent 57
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 57 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a subject of extensive research in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 57 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a heterocyclic ring, followed by the introduction of various functional groups to enhance its anticancer activity. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 57 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Aplicaciones Científicas De Investigación
Anticancer agent 57 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used to investigate cellular processes and pathways involved in cancer progression.
Medicine: this compound is being explored for its therapeutic potential in treating various types of cancer, including breast, lung, and colon cancer.
Industry: The compound’s unique properties make it a valuable tool in the development of new anticancer drugs and diagnostic agents.
Mecanismo De Acción
The mechanism of action of Anticancer agent 57 involves targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. The compound binds to key proteins and enzymes, inhibiting their activity and triggering apoptosis (programmed cell death) in cancer cells. This process is mediated through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
Comparación Con Compuestos Similares
Anticancer agent 57 is unique compared to other similar compounds due to its high potency and selectivity towards cancer cells. Similar compounds include:
Imidazole-based anticancer agents: Known for their ability to interact with various biomolecules and inhibit cancer cell growth.
Benzimidazole derivatives: These compounds share structural similarities with this compound and exhibit potent anticancer activity.
Thienopyrimidine derivatives: These compounds are also known for their anticancer properties and are used in similar research applications.
Propiedades
Fórmula molecular |
C20H21Cl2NO2 |
|---|---|
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
(E)-3-[4-[bis(2-chloroethyl)amino]phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H21Cl2NO2/c1-25-19-4-2-3-17(15-19)20(24)10-7-16-5-8-18(9-6-16)23(13-11-21)14-12-22/h2-10,15H,11-14H2,1H3/b10-7+ |
Clave InChI |
FDGNRFLWAKBGSV-JXMROGBWSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)N(CCCl)CCCl |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



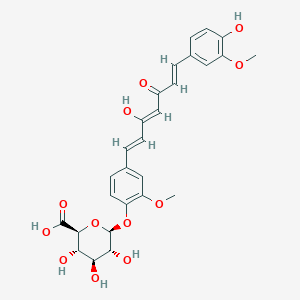
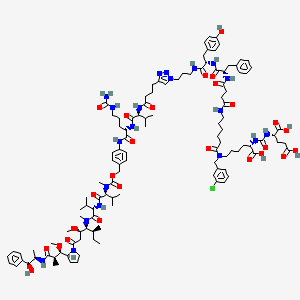

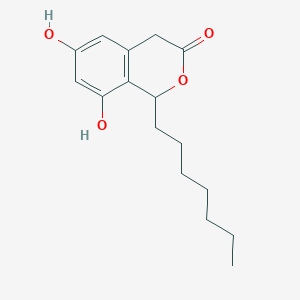
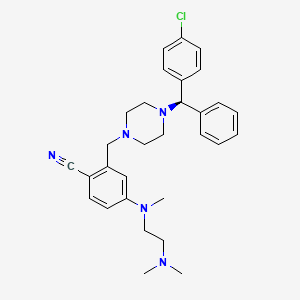
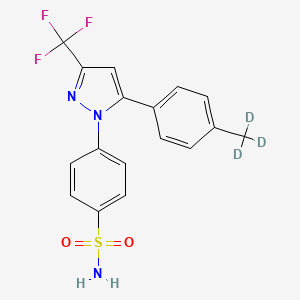
![4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one](/img/structure/B12412713.png)
![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)
![methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate](/img/structure/B12412718.png)
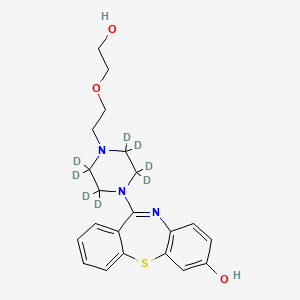
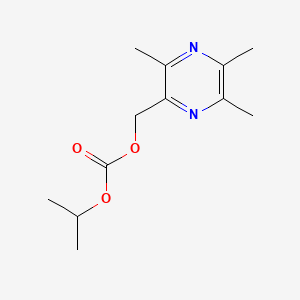

![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
